

Technical Guide: Mass Spectrum Analysis of N-Ethyl-3,4-(methylenedioxy)aniline-d5

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Compound of Interest

Compound Name: N-Ethyl-3,4-(methylenedioxy)aniline-d5

Cat. No.: B565404

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Introduction

N-Ethyl-3,4-(methylenedioxy)aniline-d5 (N-Ethyl-MDEA-d5) is the deuterium-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline. With a molecular formula of $C_9H_6D_5NO_2$ and a molecular weight of approximately 170.22 g/mol, it serves as a critical internal standard for the quantitative analysis of its non-labeled counterpart and related compounds in complex biological matrices.^{[1][2]} The incorporation of five deuterium atoms on the ethyl group provides a distinct mass shift, enabling precise differentiation from the target analyte in mass spectrometry-based assays without significantly altering its chemical or chromatographic behavior.^[2]

This guide provides an in-depth analysis of the expected mass spectrum of **N-Ethyl-3,4-(methylenedioxy)aniline-d5**, a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and visual diagrams illustrating the analytical workflow and primary fragmentation pathway.

Predicted Mass Spectrum and Fragmentation

While a publicly available, experimentally derived mass spectrum for **N-Ethyl-3,4-(methylenedioxy)aniline-d5** is not readily available, its mass spectral characteristics can be reliably predicted based on the known fragmentation of its non-deuterated analog (N-Ethyl-3,4-(methylenedioxy)aniline, MW: 165.19 g/mol) and the principles of mass spectrometry.^{[3][4]} The primary analytical method considered is GC-MS with Electron Ionization (EI).

The molecular ion ($[M]^+$) for the deuterated compound is expected at a mass-to-charge ratio (m/z) of 170. The primary fragmentation event in this class of compounds is typically an alpha-cleavage, specifically the loss of the alkyl group adjacent to the nitrogen atom.

Key Predicted Fragmentation Steps:

- Molecular Ion Formation:** Electron ionization of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** will produce the molecular ion, $[C_9H_6D_5NO_2]^+$, at m/z 170.
- Alpha-Cleavage (Major Fragment):** The most favorable fragmentation is the cleavage of the bond between the two deuterated carbon atoms of the ethyl group ($C\alpha$ - $C\beta$ cleavage). This results in the loss of a deuterated methyl radical ($\bullet CD_3$), leading to the formation of a highly stable, resonance-stabilized ion at m/z 152. This is predicted to be the base peak.
- Alternative Fragmentation:** A less common fragmentation could involve the loss of the entire deuterated ethyl group, though this is less likely to be the primary pathway.

Quantitative Data Summary

The following table summarizes the predicted key ions in the electron ionization mass spectrum of **N-Ethyl-3,4-(methylenedioxy)aniline-d5**.

m/z (Predicted)	Ion Structure	Proposed Identity	Relative Intensity
170	$[C_9H_6D_5NO_2]^+$	Molecular Ion ($[M]^+$)	Moderate
152	$[C_8H_6D_2NO_2]^+$	Base Peak ($[M - \bullet CD_3]^+$)	100%
135	$[C_7H_5NO_2]^+$	Fragment from cleavage of the ethylamino group	Low
105	$[C_6H_3NO]^+$	Benzofuryl or related rearrangement ion	Low
77	$[C_6H_5]^+$	Phenyl Cation	Low

Note: Relative intensities are predictive and may vary based on specific instrument conditions.

Experimental Protocol: GC-MS Analysis

This section outlines a typical methodology for the analysis of **N-Ethyl-3,4-(methylenedioxy)aniline-d5**, suitable for quantitative analysis where it is used as an internal standard. The protocol may require optimization for specific instrumentation and matrices.

3.1 Sample Preparation and Derivatization

For many amphetamine-type compounds, derivatization is employed to improve thermal stability and chromatographic peak shape.^[5] A common procedure involves acylation.

- **Extraction:** Perform a liquid-liquid extraction of the analyte from the sample matrix (e.g., urine, plasma) under basic conditions (e.g., using NaOH) into an organic solvent like ethyl acetate.
- **Drying:** Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- **Derivatization:** Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of a derivatizing agent such as Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA).^[6]
- **Reaction:** Cap the vial and heat at 70°C for 30 minutes.^[6]
- **Final Preparation:** After cooling, evaporate the excess reagent and solvent, and reconstitute the derivatized sample in a suitable volume of ethyl acetate for injection.

3.2 Instrumentation

- **Gas Chromatograph:** Agilent 7890B GC (or equivalent)
- **Mass Spectrometer:** Agilent 5977B MSD (or equivalent)
- **GC Column:** Agilent HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.^[6]

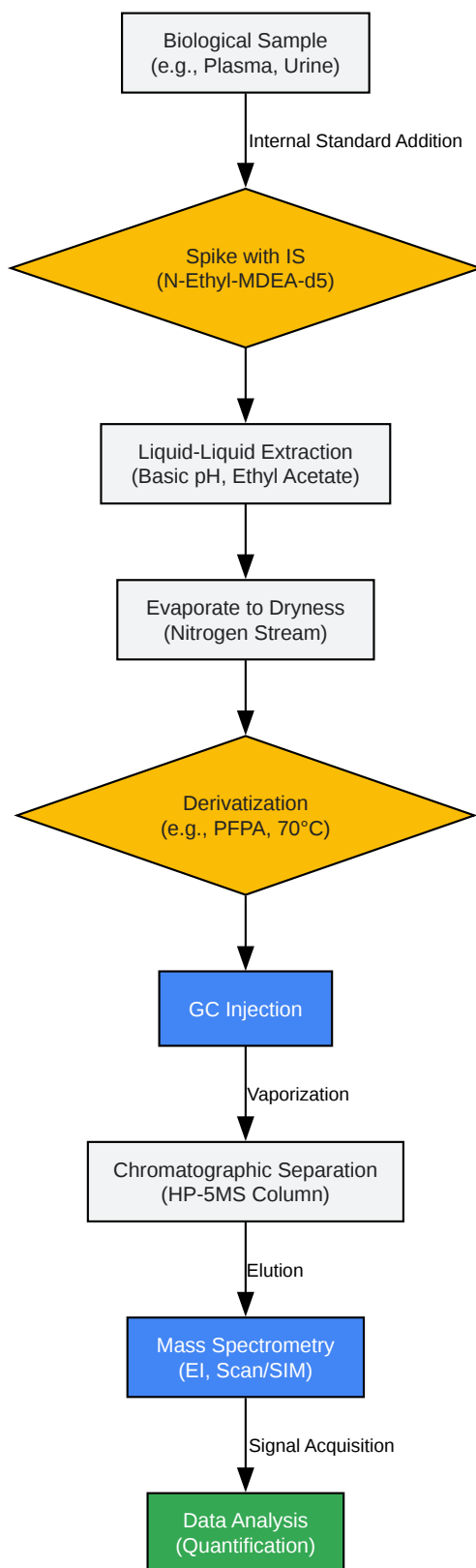
3.3 GC-MS Parameters

Parameter	Value
GC Inlet	
Injection Mode	Splitless
Injection Volume	1.0 μ L
Inlet Temperature	280°C
Oven Program	
Initial Temperature	80°C, hold for 2 minutes
Ramp 1	8°C/min to 150°C
Ramp 2	30°C/min to 280°C, hold for 2 minutes
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
MS Source Temp.	230°C
MS Quad Temp.	150°C
Acquisition Mode	Selected Ion Monitoring (SIM) & Full Scan (for confirmation)
SIM Ions (Predicted)	m/z 170, 152 (for d5-standard); Corresponding non-deuterated ions for target analyte.
Scan Range	m/z 40-500

Visualizations

GC-MS Analytical Workflow

The following diagram illustrates the general workflow for the analysis of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** as an internal standard.



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Caption: General workflow for sample preparation and GC-MS analysis.

Predicted EI Fragmentation Pathway

This diagram shows the predicted primary fragmentation of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** under electron ionization.

Caption: Predicted fragmentation of **N-Ethyl-3,4-(methylenedioxy)aniline-d5**.

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